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molecular formula C9H20NO4P B1618481 diethyl morpholinomethylphosphonate CAS No. 27353-29-3

diethyl morpholinomethylphosphonate

Cat. No. B1618481
M. Wt: 237.23 g/mol
InChI Key: QDSFNOHWQKVVEB-UHFFFAOYSA-N
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Patent
US04420399

Procedure details

To a stirred mixture of morpholine (43.5 g:0.5 mole) and diethyl phosphite (69 g:0.5 mole) was added aqueous formaldehyde (41 g:0.5 mole) during 60 min. at 50°-60°. After stirring for an additional 1 hr. water was removed in vacuo and the resulting oil distilled. Pure diethyl morpholinomethylphosphonate, 105 g (87%) bp 108°-9°/0.1 mm was obtained.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[P:7]([O-:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10].[CH2:15]=O>>[O:4]1[CH2:5][CH2:6][N:1]([CH2:15][P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
69 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resulting oil distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCN(CC1)CP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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